molecular formula C28H22Cl2N2O3 B11665911 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide

4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide

Cat. No.: B11665911
M. Wt: 505.4 g/mol
InChI Key: QBTVOIBJZWZRSW-UQQQWYQISA-N
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Description

4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide is a complex organic compound that features a variety of functional groups, including chloro, furan, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: This step involves the reaction of an amine with a benzoyl chloride derivative.

    Coupling Reactions: The final compound is formed through coupling reactions that link the furan, chloro, and benzamide groups together.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group will produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the furan and benzamide moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c1-18(19-5-3-2-4-6-19)31-28(34)25(32-27(33)21-9-13-23(30)14-10-21)17-24-15-16-26(35-24)20-7-11-22(29)12-8-20/h2-18H,1H3,(H,31,34)(H,32,33)/b25-17-

InChI Key

QBTVOIBJZWZRSW-UQQQWYQISA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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